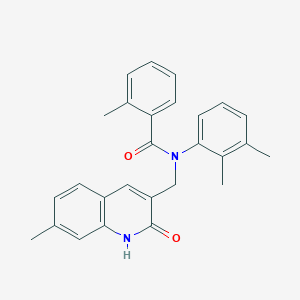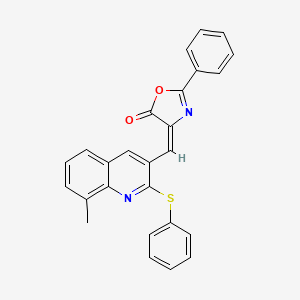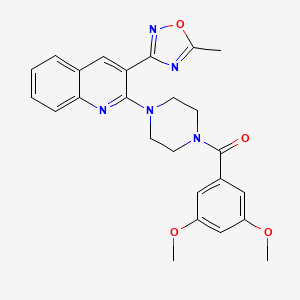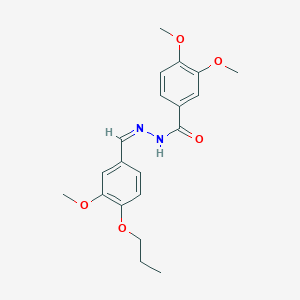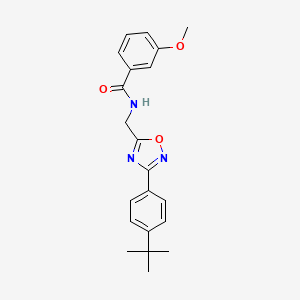
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DM-PQ or PivDM-PQ and is a pivaloyloxymethyl prodrug of 2-hydroxy-6-methylquinoline (HMQ).
作用機序
DM-PQ exerts its anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. DM-PQ also disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. The anti-microbial activity of DM-PQ is attributed to its ability to disrupt the bacterial membrane, leading to cell death. DM-PQ's anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
DM-PQ has been shown to affect various biochemical and physiological processes in cells. DM-PQ inhibits the activity of tubulin, a protein involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. DM-PQ also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in the process of apoptosis. DM-PQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
実験室実験の利点と制限
DM-PQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DM-PQ has also shown potent activity against various cancer cell lines and bacteria, making it a promising candidate for further research. However, DM-PQ has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for research on DM-PQ. One area of research is to investigate the potential use of DM-PQ in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is to explore the use of DM-PQ in the treatment of bacterial infections. Additionally, further studies are needed to investigate the potential toxicity of DM-PQ in normal cells and to develop strategies to minimize its toxicity. Finally, the development of more efficient synthesis methods for DM-PQ could lead to its wider application in various fields.
合成法
DM-PQ can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-6-methylquinoline with pivaloyl chloride in the presence of a base to form the pivaloyloxymethyl ester of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to form the final product, DM-PQ.
科学的研究の応用
DM-PQ has been extensively studied for its potential applications as an anti-cancer agent, anti-microbial agent, and anti-inflammatory agent. DM-PQ has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also exhibited potent anti-microbial activity against both gram-positive and gram-negative bacteria. Additionally, DM-PQ has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-8-10-20-18(11-15)13-19(22(27)25-20)14-26(23(28)24(4,5)6)21-12-16(2)7-9-17(21)3/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHLUVDQCLAEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



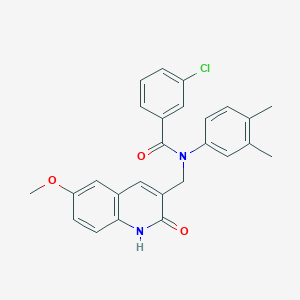
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7719515.png)

